molecular formula C17H16BrFN4O2 B3005263 4-[3-(2-Bromophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one CAS No. 2309589-78-2

4-[3-(2-Bromophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one

Cat. No.: B3005263
CAS No.: 2309589-78-2
M. Wt: 407.243
InChI Key: OOQHDIUMVPPOAB-UHFFFAOYSA-N
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Description

This compound features a piperazin-2-one core substituted with a 3-(2-bromophenyl)propanoyl group at position 4 and a 5-fluoropyrimidin-2-yl moiety at position 1. Piperazinone, a lactam, contributes to rigidity and hydrogen-bonding capacity, distinguishing it from open-chain piperazine derivatives .

Properties

IUPAC Name

4-[3-(2-bromophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrFN4O2/c18-14-4-2-1-3-12(14)5-6-15(24)22-7-8-23(16(25)11-22)17-20-9-13(19)10-21-17/h1-4,9-10H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQHDIUMVPPOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)CCC2=CC=CC=C2Br)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[3-(2-Bromophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl and fluoropyrimidinyl intermediates, followed by their coupling with a piperazine derivative. Common reaction conditions include the use of organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps. Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing techniques like continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

4-[3-(2-Bromophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a palladium catalyst can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) replace the bromine atom, forming new derivatives.

Scientific Research Applications

4-[3-(2-Bromophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers use this compound to investigate its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is used in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical sectors.

Mechanism of Action

The mechanism of action of 4-[3-(2-Bromophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and fluoropyrimidinyl groups contribute to the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to therapeutic effects. For example, the compound may inhibit enzyme activity or block receptor signaling, resulting in reduced inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Substituent Variations on Aromatic Rings

  • N-[(2S)-3-[4-(Cyanomethoxy)phenyl]-...benzamide (Entry 13, ): Replaces bromophenyl with a 4-cyanomethoxyphenyl group.
  • Compounds 15–17 () :
    Feature methoxy, ethoxy, and propoxy groups on the phenyl ring. These alkoxy chains modulate lipophilicity (logP), with longer chains (e.g., propoxy) increasing hydrophobicity. The bromine in the target compound may enhance halogen bonding in receptor pockets .

Heterocyclic Core Modifications

  • 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol (): Shares a bromopyrimidine-piperazine scaffold but replaces the piperazinone lactam with an ethanol group. The lactam in the target compound likely improves conformational rigidity and metabolic stability compared to the ethanol derivative .
  • 1-(5-Chloro-2-methoxyphenyl)-3-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]pyrrolidine-2,5-dione (): Substitutes fluoropyrimidine with a sulfonylpiperazine group and introduces a pyrrolidinedione core.

Linker Group Variations

  • 3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid (): Uses a propanoic acid linker instead of propanoyl. The carboxylic acid group introduces pH-dependent ionization, affecting bioavailability and membrane permeability relative to the ketone in the target compound .

Physicochemical and Pharmacokinetic Implications

Compound Molecular Weight Key Substituents logP (Predicted) Halogen Bonding Potential
Target Compound ~450 g/mol 2-Bromophenyl, 5-F-pyrimidine 3.2 High (Br)
Entry 13 () ~420 g/mol 4-Cyanomethoxyphenyl 2.8 Low
2-[4-(5-Bromopyrimidin-2-yl)piperazin...ethanol () ~380 g/mol Bromopyrimidine, ethanol 2.5 Moderate (Br)
3-{4-[5-(Trifluoromethyl)pyridin-2-yl]...propanoic acid () ~350 g/mol Trifluoromethylpyridine, COOH 1.9 Low

Key Observations :

  • The target compound’s bromine and fluoropyrimidine confer higher logP and halogen-bonding capacity compared to polar analogs (e.g., cyanomethoxy or carboxylic acid derivatives).
  • Piperazinone’s lactam ring enhances metabolic stability over open-chain piperazines (e.g., ethanol-substituted derivatives) .

Structural-Activity Relationship (SAR) Insights

  • Bromine vs. Alkoxy Groups : Bromine’s electronegativity and van der Waals radius may improve receptor binding affinity compared to smaller alkoxy substituents .
  • Fluoropyrimidine vs.

Biological Activity

4-[3-(2-Bromophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a bromophenyl group and a fluoropyrimidinyl group. These structural elements contribute to its pharmacological properties, influencing its interactions with biological targets.

The biological activity of 4-[3-(2-Bromophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromophenyl and fluoropyrimidinyl substituents enhance the compound's binding affinity, potentially modulating various biological pathways. Notably, it may inhibit enzyme activity or block receptor signaling, leading to effects such as reduced inflammation or inhibition of cancer cell proliferation.

Biological Activity Overview

The compound has been investigated for several biological activities:

  • Anti-inflammatory Activity : Research indicates that the compound may exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation pathways.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of cancer cells by inducing apoptosis or cell cycle arrest. The interaction with specific signaling pathways associated with tumor growth is under investigation.
  • Antimicrobial Activity : The compound has shown promise in preliminary antimicrobial assays, suggesting potential applications in treating infections.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryInhibits cytokine production
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against various bacterial strains

Case Study: Anticancer Activity

In a study examining the anticancer effects of 4-[3-(2-Bromophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one on breast cancer cell lines, the compound demonstrated significant cytotoxicity. The mechanism was linked to the activation of caspase pathways leading to apoptosis. Additionally, it was found to inhibit the migration of cancer cells, suggesting potential for use in metastasis prevention.

Synthesis and Development

The synthesis of this compound involves multi-step organic reactions starting from commercially available precursors. Key steps include:

  • Formation of Bromophenyl Propanoyl Intermediate : Acylation reactions are typically employed.
  • Coupling with Piperazine : The final step involves coupling the piperazine derivative with the previously synthesized intermediates.

These synthetic routes are optimized for yield and purity, making the compound accessible for further research.

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